molecular formula C8H9N5 B1420399 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 1129400-99-2

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1420399
CAS RN: 1129400-99-2
M. Wt: 175.19 g/mol
InChI Key: NBTODGHAMDDPDX-UHFFFAOYSA-N
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Description

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields of research due to its unique properties.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in compounds like 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has been studied for its potential anti-fibrotic activities. Research indicates that certain pyrimidine derivatives can inhibit the expression of collagen and hydroxyproline in cell culture mediums, suggesting a promising avenue for the development of novel anti-fibrotic drugs .

Antioxidant and Anti-Inflammatory Properties

Pyrimidine derivatives have also been explored for their antioxidant and anti-inflammatory properties. These compounds have shown promise in scavenging free radicals and inhibiting lipid peroxidation, which are crucial processes in reducing oxidative stress and inflammation in various pathological conditions .

Anticancer Activity

The structural framework of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine lends itself to the development of novel CDK2 inhibitors. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a targeted approach for cancer therapy. Derivatives of this compound have demonstrated significant cytotoxic activities against various cancer cell lines, making them potential candidates for anticancer drugs .

Antimicrobial and Antiviral Effects

Pyrimidine-based compounds are known for their broad spectrum of biological activities, including antimicrobial and antiviral effects. The presence of the pyrimidine ring in these compounds contributes to their efficacy against a range of microbial and viral pathogens, offering a pathway for the development of new therapeutic agents .

Tuberculosis Treatment

Research into pyrimidine derivatives has extended into the realm of tuberculosis treatment. Novel compounds synthesized from the pyrimidine scaffold have been evaluated for their anti-tubercular activity, with some showing significant inhibitory concentrations against Mycobacterium tuberculosis, the causative agent of TB .

Metal Complexation for Therapeutic Applications

Studies have also delved into the potentiometric and thermodynamic aspects of pyrimidine derivatives, examining their ability to form stable complexes with transition metal ions. These complexes have potential therapeutic applications, leveraging the metal-ligand interaction for medicinal benefits .

properties

IUPAC Name

5-methyl-2-pyrimidin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTODGHAMDDPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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